molecular formula C11H17N3O B13598077 2-(Piperazin-1-ylmethyl)pyridin-3-ol

2-(Piperazin-1-ylmethyl)pyridin-3-ol

Katalognummer: B13598077
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: YGYRRKOFBYVYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Methoxypyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C11H16N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxypyridin-2-yl)methyl]piperazine typically involves the reaction of 3-methoxypyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methoxypyridine is reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-[(3-methoxypyridin-2-yl)methyl]piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3-Methoxypyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[(3-Methoxypyridin-2-yl)methyl]piperazine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-[(3-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    1-[(3-Methylpyridin-2-yl)methyl]piperazine: Similar structure but with a methyl group instead of a methoxy group.

    1-[(3-Chloropyridin-2-yl)methyl]piperazine: Contains a chlorine atom instead of a methoxy group.

    1-[(3-Fluoropyridin-2-yl)methyl]piperazine: Contains a fluorine atom instead of a methoxy group.

Uniqueness: 1-[(3-Methoxypyridin-2-yl)methyl]piperazine is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-[(3-methoxypyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-4-13-10(11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3

InChI-Schlüssel

YGYRRKOFBYVYNL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC=C1)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.